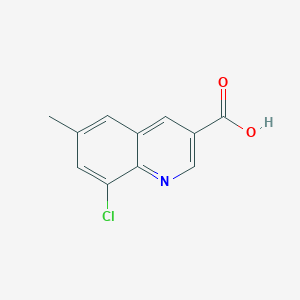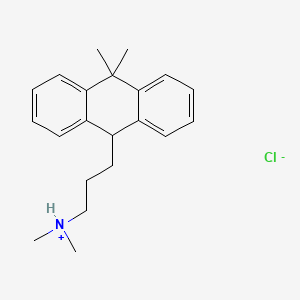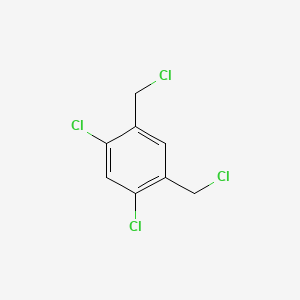
1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene is a brominated aromatic compound with the molecular formula C10H9Br5O. It is characterized by the presence of multiple bromine atoms attached to a benzene ring and an ether linkage. This compound is known for its high density and boiling point, making it a significant subject of study in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Bromination: The acylated product is then brominated using bromine or a bromine source under controlled conditions to introduce bromine atoms at specific positions on the benzene ring.
Etherification: The final step involves the reaction of the brominated benzene with 2,3-dibromo-2-methylpropyl alcohol to form the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can lead to the formation of carboxylic acids or ketones .
Applications De Recherche Scientifique
1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of flame retardants and other brominated compounds
Mécanisme D'action
The mechanism of action of 1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene involves its interaction with molecular targets through its bromine atoms and ether linkage. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, and disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tribromobenzene: Similar in structure but lacks the ether linkage.
2,4,6-Tribromophenol: Contains bromine atoms but has a hydroxyl group instead of an ether linkage.
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene: Similar but with a different alkyl group in the ether linkage
Uniqueness
1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene is unique due to its specific arrangement of bromine atoms and the presence of a 2,3-dibromo-2-methylpropoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
36065-30-2 |
|---|---|
Formule moléculaire |
C10H9Br5O |
Poids moléculaire |
544.7 g/mol |
Nom IUPAC |
1,3,5-tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene |
InChI |
InChI=1S/C10H9Br5O/c1-10(15,4-11)5-16-9-7(13)2-6(12)3-8(9)14/h2-3H,4-5H2,1H3 |
Clé InChI |
WNMLTOIDDCEBNY-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=C(C=C(C=C1Br)Br)Br)(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




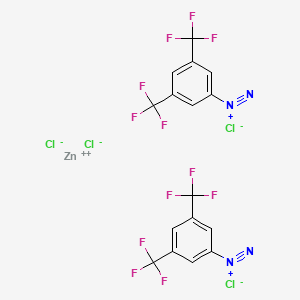
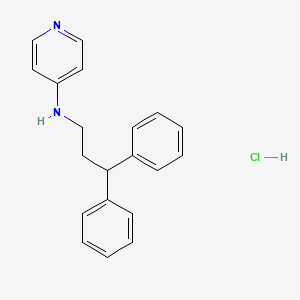

![2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B13741240.png)
